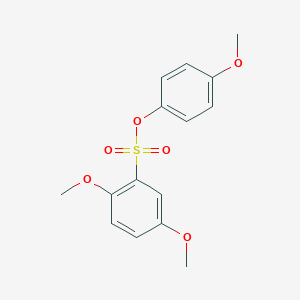

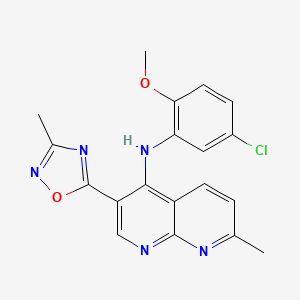

![molecular formula C10H9N3O2 B2870281 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1369510-36-0](/img/structure/B2870281.png)

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a compound that contains a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . The presence of the 1,2,3-triazole ring in compounds is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . The introduction of a carboxyl function in the 1,2,3-triazole ring favors the creation of convenient structural blocks for the synthesis of combinatorial libraries .

Synthesis Analysis

A convenient synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides is developed .Molecular Structure Analysis

The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . This review will provide a library of all synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses, along with their mechanistic cycles, recyclability studies, solvent systems, and reaction condition effects on regioselectivity .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, including derivatives like “2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid”, have been extensively used in drug discovery. They are known for their high chemical stability and mimicry of the amide bond, which is advantageous in medicinal chemistry . The triazole ring can be found in several marketed drugs, such as the anticonvulsant Rufinamide and the anticancer drug Carboxyamidotriazole, indicating the potential of triazole derivatives in developing new pharmaceuticals.

Organic Synthesis

In organic chemistry, triazole derivatives serve as versatile intermediates. They can participate in various chemical reactions, providing pathways to synthesize complex molecules. Their stability under different conditions makes them suitable for reactions that require rigorous environments .

Polymer Chemistry

The triazole moiety is utilized in polymer chemistry due to its ability to enhance the stability and modify the properties of polymers. It can be incorporated into polymer backbones or side chains, leading to materials with specific characteristics like increased thermal stability or novel functionalities .

Supramolecular Chemistry

Triazole derivatives are used in supramolecular chemistry for the design of new molecular assemblies. Their ability to engage in hydrogen bonding and their aromatic character allow them to fit well into the design of complex structures that can have applications in areas like molecular recognition and self-assembly processes .

Bioconjugation and Chemical Biology

“this compound” can be used in bioconjugation techniques, where it helps in attaching various biomolecules to one another or to solid supports. This has implications in chemical biology, where such conjugates can be used to study biological processes or as part of diagnostic tools .

Fluorescent Imaging and Materials Science

The triazole ring system can be part of fluorescent probes used in imaging techniques. These compounds can help in visualizing biological systems or materials under study. Additionally, triazole derivatives can contribute to the development of new materials with desired optical properties .

作用機序

Target of Action

Compounds with a 1,2,3-triazole ring, such as this one, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , and as inhibitors of the HIV-1 capsid .

Mode of Action

It’s known that the 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds that affect various biochemical pathways, including those involved in bacterial resistance and HIV-1 capsid function .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation , suggests that the compound may have good metabolic stability, potentially impacting its bioavailability.

Result of Action

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, including antimicrobial activity against methicillin-resistant staphylococcus aureus and vancomycin-resistant enterococci , and antiviral activity against HIV-1 .

Action Environment

The compound’s resistance to metabolic degradation suggests that it may be stable under various physiological conditions.

将来の方向性

Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . The synthesis and biological testing of a number of (1H-1,2,3-triazol-1-yl)acetic acid derivatives made possible their application as inhibitors of the HIV-1 capsid (HIV-1 CA) for the design of antiviral drugs on their basis .

特性

IUPAC Name |

2-(triazol-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKHYANXMBKVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

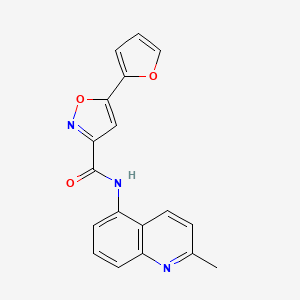

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2870205.png)

![1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2870211.png)

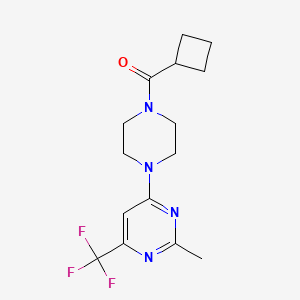

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2870213.png)

![2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2870215.png)

![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)

![N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2870219.png)